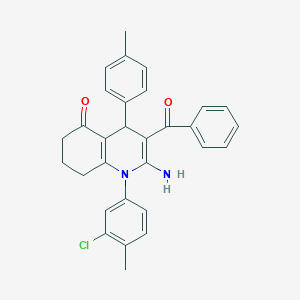
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have other biochemical and physiological effects. It has been demonstrated to have analgesic effects by inhibiting the production of pain-inducing substances such as substance P and bradykinin. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on optimizing its therapeutic potential by modifying its chemical structure. Additionally, further studies could investigate its potential use in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methylbenzaldehyde, and 2-aminobenzamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.
科学的研究の応用
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been demonstrated to have anti-tumor activity by inducing apoptosis in cancer cells.
特性
製品名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H27ClN2O2 |
分子量 |
483 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-11-14-20(15-12-18)26-27-24(9-6-10-25(27)34)33(22-16-13-19(2)23(31)17-22)30(32)28(26)29(35)21-7-4-3-5-8-21/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChIキー |
GZBYUEGSQGKZMZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)


